6-Nitro-1h-indole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 6-Nitro-1H-indole-3-carboxylic acid, involves several methodologies. One common approach for synthesizing indole-2-carboxylic acid, a related compound, employs the reduction of nitrophenyl-based precursors, highlighting the versatility of nitroindole compounds in synthesis processes. For instance, Lavrenov et al. described the transformation of indoline-2-carboxylic acid into its nitro derivatives through nitration, followed by dehydrogenation to obtain methyl nitroindole carboxylates with significant yields (Lavrenov et al., 2002).
Molecular Structure Analysis
The molecular structure of 6-Nitro-1H-indole-3-carboxylic acid, like its related compounds, is characterized by the presence of nitro and carboxylic acid functional groups attached to an indole core. These groups significantly influence the molecule's electronic distribution, hydrogen bonding potential, and overall reactivity. The crystal structure analysis of indole derivatives provides insights into their molecular configurations and interactions, as demonstrated by Lynch et al., who studied the molecular adducts of indole carboxylic acids to understand charge transfer and hydrogen-bonding interactions (Lynch et al., 1998).
Chemical Reactions and Properties
Nitroindoles, including 6-Nitro-1H-indole-3-carboxylic acid, participate in various chemical reactions due to their nitro and carboxylic acid functionalities. These reactions include cycloadditions, nucleophilic substitutions, and reductions. For example, the Ni(ClO4)2-catalyzed regio- and diastereoselective cycloaddition of indoles and aryl oxiranyl-dicarboxylates demonstrates the chemical versatility of nitroindoles in forming complex heterocyclic structures (Zhang et al., 2012).
Physical Properties Analysis
The physical properties of 6-Nitro-1H-indole-3-carboxylic acid, such as solubility, melting point, and optical properties, are influenced by its molecular structure. The nitro group contributes to the compound's reactivity and stability under various conditions. Although specific data on 6-Nitro-1H-indole-3-carboxylic acid might be scarce, related research on nitroindole derivatives provides a basis for understanding the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of 6-Nitro-1H-indole-3-carboxylic acid are shaped by its functional groups. The nitro group is a key site for reduction reactions, while the carboxylic acid moiety can participate in esterification and amidation reactions. These functionalities make nitroindole derivatives valuable intermediates in organic synthesis and chemical research, as highlighted in the synthesis of various indole derivatives with substituted groups (Unangst et al., 1987).
Scientific Research Applications
- Herbicidal Activity
-
Anticancer Agents
- Field : Medicinal Chemistry
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells .
- Method : The specific methods of application or experimental procedures vary depending on the type of cancer and the specific derivative used .
- Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the growth of cancer cells .
-
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Virology
- Application : Indole derivatives are used as inhibitors of hepatitis C virus NS5B polymerase .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative used .
- Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the replication of the hepatitis C virus .
-
Inhibitor of Botulinum Neurotoxin
- Field : Toxicology
- Application : Indole derivatives are used as inhibitors of botulinum neurotoxin .
- Method : The specific methods of application or experimental procedures vary depending on the specific derivative used .
- Results : The results or outcomes obtained also vary, but in general, indole derivatives have shown promise in inhibiting the activity of botulinum neurotoxin .
-
Biosynthesis in Plants
- Field : Plant Physiology
- Application : Indole-3-carboxylic acid derivatives play an important role in the biosynthesis of certain secondary metabolites in plants .
- Method : These compounds are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
- Results : Major derivatives such as glucose conjugates of 5-hydroxyindole-3-carbaldehyde, indole-3-carboxylic acid, and 6-hydroxyindole-3-carboxylic acid were identified .
Safety And Hazards
The safety data sheet for 6-Nitro-1H-indole-3-carboxylic acid indicates that it is a hazardous substance . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
6-nitro-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFVAHOPRCFNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292418 | |
Record name | 6-nitro-1h-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1h-indole-3-carboxylic acid | |
CAS RN |
10242-03-2 | |
Record name | 6-Nitro-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10242-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1H-indole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10242-03-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitro-1h-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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